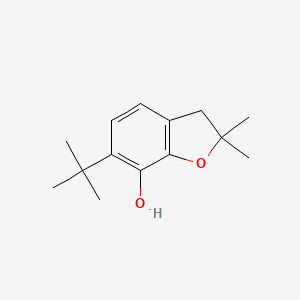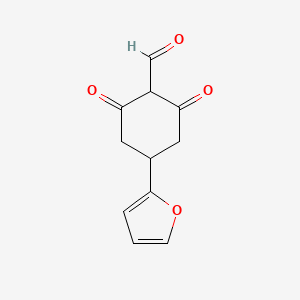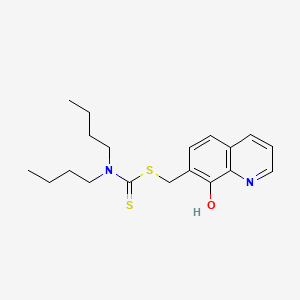
(8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate: is a chemical compound with the molecular formula C19H26N2OS2 and a molecular weight of 362.6 g/mol. This compound is known for its unique structure, which includes a quinoline ring substituted with a hydroxy group and a dibutyldithiocarbamate moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate typically involves the reaction of 8-hydroxyquinoline with dibutyldithiocarbamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) is common to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted quinoline compounds.
Applications De Recherche Scientifique
(8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of (8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate biological pathways. This interaction can affect various cellular processes, including enzyme activity and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar structural features but lacking the dibutyldithiocarbamate moiety.
Dithiocarbamates: A class of compounds with similar functional groups but different core structures.
Quinoline Derivatives: Compounds with variations in the substitution pattern on the quinoline ring
Uniqueness
(8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate is unique due to its combination of a quinoline ring and a dibutyldithiocarbamate group. This unique structure imparts distinctive chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
87236-71-3 |
|---|---|
Formule moléculaire |
C19H26N2OS2 |
Poids moléculaire |
362.6 g/mol |
Nom IUPAC |
(8-hydroxyquinolin-7-yl)methyl N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C19H26N2OS2/c1-3-5-12-21(13-6-4-2)19(23)24-14-16-10-9-15-8-7-11-20-17(15)18(16)22/h7-11,22H,3-6,12-14H2,1-2H3 |
Clé InChI |
GHUMBRRHICYOPL-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C(=S)SCC1=C(C2=C(C=CC=N2)C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


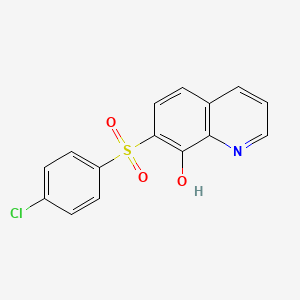
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12901964.png)

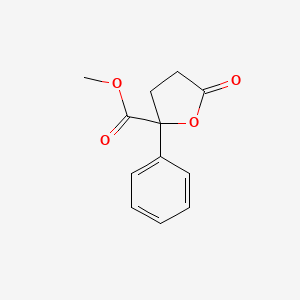
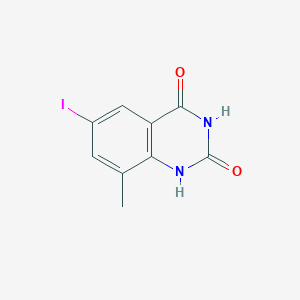
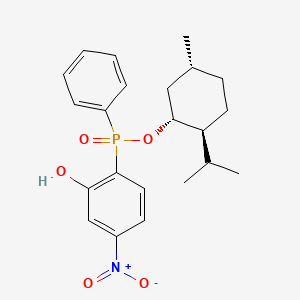
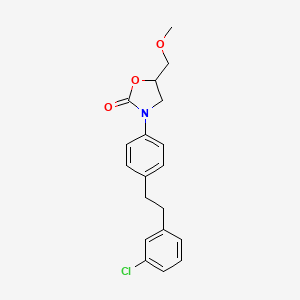
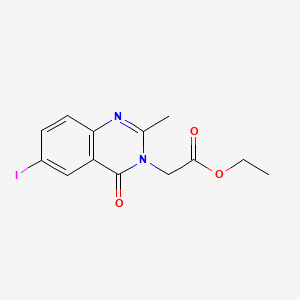
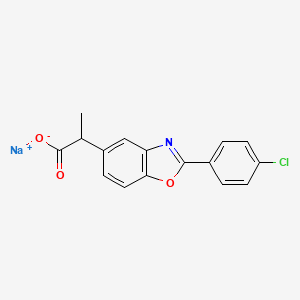
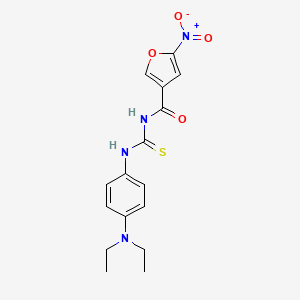
![2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran](/img/structure/B12902025.png)

